molecular formula C10H10N4O2 B2661739 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide CAS No. 331434-10-7

3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B2661739
CAS RN: 331434-10-7
M. Wt: 218.216
InChI Key: XNNPAMYYLANKQM-UHFFFAOYSA-N
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Description

3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound with the CAS Number: 331434-10-7 . It has a molecular weight of 218.21 . The IUPAC name for this compound is 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide, has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The InChI code for 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is 1S/C10H10N4O2/c1-16-9-4-2-3-8(5-9)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15) . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide are not detailed in the search results, it’s worth noting that 1,2,4-triazole derivatives have been synthesized and their structures confirmed by various spectroscopic techniques .


Physical And Chemical Properties Analysis

3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Drug Discovery

1,2,4-Triazole-containing scaffolds, such as “3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide”, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Anticancer Agents

Novel 1,2,4-triazole derivatives, including “3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide”, have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . These compounds have been evaluated for their safety on normal cell lines and have shown proper selectivity against normal and cancerous cell lines .

Breast Cancer Treatment

Compounds containing a 1,2,4-triazole ring, such as Letrozole and Anastrozole, have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women . “3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide” could potentially have similar applications.

Antimicrobial Agents

1,2,4-Triazole products, due to having N–C–S linkage in the skeleton, have been introduced as an antimicrobial agent . “3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide” could potentially be used in this application.

Agrochemicals

1,2,4-Triazoles, such as “3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide”, have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

Industrial Applications

These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, and corrosion inhibitors .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-methoxy-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-9-4-2-3-8(5-9)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNPAMYYLANKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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